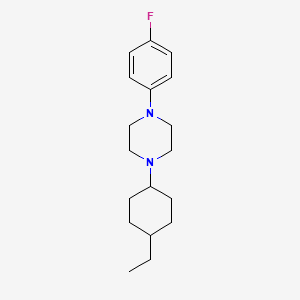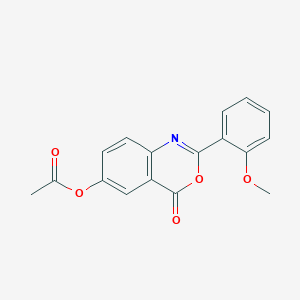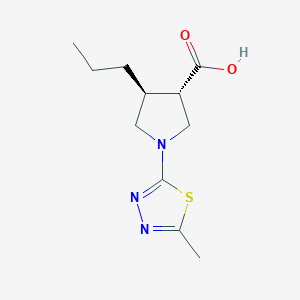
1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. This particular compound features a piperazine ring substituted with a 4-ethylcyclohexyl group and a 4-fluorophenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with 1-(4-ethylcyclohexyl)piperazine in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis or the use of automated reactors. These methods can enhance the efficiency and yield of the compound, making it more feasible for large-scale production.
Chemical Reactions Analysis
1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines, thiols, or halides.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)piperazine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies to investigate its potential biological activities, such as antimicrobial, antifungal, or antiviral properties.
Medicine: The compound can be explored for its potential therapeutic effects, including its use as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)piperazine can be compared with other similar compounds, such as:
1-(4-methylcyclohexyl)-4-(4-fluorophenyl)piperazine: This compound has a similar structure but with a methyl group instead of an ethyl group on the cyclohexyl ring. The difference in the alkyl group may affect its chemical and biological properties.
1-(4-ethylcyclohexyl)-4-(4-chlorophenyl)piperazine: This compound features a chlorine atom instead of a fluorine atom on the phenyl ring. The substitution of different halogens can influence the compound’s reactivity and interactions with biological targets.
1-(4-ethylcyclohexyl)-4-(4-bromophenyl)piperazine: Similar to the previous compound, this one has a bromine atom on the phenyl ring. The larger size and different electronic properties of bromine compared to fluorine can result in distinct chemical behaviors.
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2/c1-2-15-3-7-17(8-4-15)20-11-13-21(14-12-20)18-9-5-16(19)6-10-18/h5-6,9-10,15,17H,2-4,7-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKHMHFWSATOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5665222.png)
![2-(butylthio)-6-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)pyrimidin-4-amine](/img/structure/B5665229.png)
![N-[(1-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B5665233.png)
![4-[1-(2,3-difluoro-6-methoxybenzoyl)piperidin-3-yl]benzoic acid](/img/structure/B5665239.png)
![N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]sulfamide](/img/structure/B5665246.png)

![2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5665256.png)
![Ethyl 1-[(5-nitrothiophen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B5665264.png)
![(3R,4S)-4-[(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)amino]oxolan-3-ol](/img/structure/B5665274.png)
![5-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5665285.png)
![2-Phenyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B5665294.png)
![4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide](/img/structure/B5665301.png)
![2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5665322.png)
